Cas no 773109-06-1 (1-(2-carboxyphenyl methyl) piperazine)

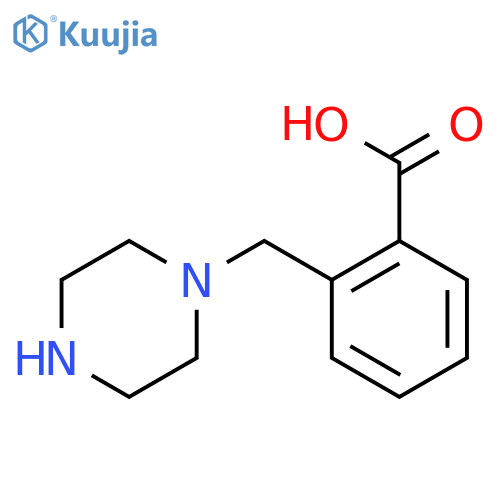

773109-06-1 structure

商品名:1-(2-carboxyphenyl methyl) piperazine

CAS番号:773109-06-1

MF:C12H16N2O2

メガワット:220.267642974854

MDL:MFCD25372076

CID:1783821

PubChem ID:44828719

1-(2-carboxyphenyl methyl) piperazine 化学的及び物理的性質

名前と識別子

-

- 2-(piperazin-1-ylmethyl)benzoic acid

- LogP

- 1-(2-CARBOXYPHENYL METHYL) PIPERAZINE

- DTXSID60660861

- 773109-06-1

- 1-(2-Carboxyphenyl methyl)piperazine

- W18910

- 2-[(Piperazin-1-yl)methyl]benzoic acid

- BS-41783

- EN300-1196802

- 2-(1-piperazinylmethyl)benzoic acid

- CS-0269640

- AKOS010657664

- 1-(2-carboxyphenyl methyl) piperazine

-

- MDL: MFCD25372076

- インチ: InChI=1S/C12H16N2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)

- InChIKey: VEISIQSZCSRJKA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)CN2CCNCC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 220.121

- どういたいしつりょう: 220.121

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6A^2

- 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

- 密度みつど: 1.195

- ふってん: 376.948°C at 760 mmHg

- フラッシュポイント: 181.772°C

- 屈折率: 1.581

1-(2-carboxyphenyl methyl) piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1196802-1.0g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1196802-10.0g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 10g |

$3131.0 | 2023-06-08 | ||

| eNovation Chemicals LLC | K12625-1g |

1-(2-carboxyphenyl methyl) piperazine 2HCl |

773109-06-1 | >95% | 1g |

$395 | 2023-09-04 | |

| TRC | B593833-50mg |

1-(2-carboxyphenyl methyl) piperazine |

773109-06-1 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-1196802-50mg |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 50mg |

$612.0 | 2023-10-03 | ||

| Enamine | EN300-1196802-0.25g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1196802-0.5g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-1196802-0.05g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-1196802-0.1g |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 0.1g |

$640.0 | 2023-06-08 | ||

| Enamine | EN300-1196802-500mg |

2-[(piperazin-1-yl)methyl]benzoic acid |

773109-06-1 | 500mg |

$699.0 | 2023-10-03 |

1-(2-carboxyphenyl methyl) piperazine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

773109-06-1 (1-(2-carboxyphenyl methyl) piperazine) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量